N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide
CAS No.: 868982-47-2
Cat. No.: VC7447374
Molecular Formula: C20H22N4O7S
Molecular Weight: 462.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868982-47-2 |
|---|---|
| Molecular Formula | C20H22N4O7S |
| Molecular Weight | 462.48 |
| IUPAC Name | N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C20H22N4O7S/c25-19(22-12-14-2-1-5-21-11-14)20(26)23-13-18-24(6-7-31-18)32(27,28)15-3-4-16-17(10-15)30-9-8-29-16/h1-5,10-11,18H,6-9,12-13H2,(H,22,25)(H,23,26) |
| Standard InChI Key | IIUCVJLWXJQMCW-UHFFFAOYSA-N |
| SMILES | C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CN=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key domains:
-
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl group: A bicyclic ether system fused to a sulfonyl moiety, providing rigidity and hydrogen-bonding capacity.
-
1,3-Oxazolidin-2-ylmethyl subunit: A five-membered heterocycle containing both oxygen and nitrogen, contributing to conformational flexibility.
-
N'-[(Pyridin-3-yl)methyl]ethanediamide tail: A diamide linker connecting a pyridine ring, enhancing solubility and enabling π-π stacking interactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 868982-47-2 |
| Molecular Formula | C₂₀H₂₂N₄O₇S |
| Molecular Weight | 462.48 g/mol |
| IUPAC Name | N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
| SMILES | C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CN=CC=C4 |
| Topological Polar Surface Area | 153 Ų (estimated) |
The sulfonyl group (-SO₂-) acts as a hydrogen bond acceptor, while the pyridine nitrogen provides a protonation site under physiological conditions.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically follows a multi-step protocol:
Step 1: Sulfonylation of 2,3-Dihydro-1,4-benzodioxin-6-amine
Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with chlorosulfonic acid yields the intermediate sulfonyl chloride, which is subsequently coupled to the oxazolidine scaffold .
Step 2: Oxazolidine Formation
Cyclocondensation of epichlorohydrin with a primary amine generates the 1,3-oxazolidine ring, followed by N-alkylation using bromoacetamide derivatives.
Step 3: Diamide Coupling
The final step involves coupling the sulfonylated oxazolidine with N-(pyridin-3-ylmethyl)oxamic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | ClSO₃H, DCM, 0–5°C, 2 h | 78 |
| 2 | Epichlorohydrin, K₂CO₃, DMF, 80°C | 65 |
| 3 | EDC, HOBt, DMF, rt, 12 h | 82 |
Characterization Techniques
-
FTIR Spectroscopy: Confirmed sulfonyl (S=O) stretches at 1165 cm⁻¹ and 1350 cm⁻¹, alongside amide C=O bands at 1680 cm⁻¹.
-
¹H-NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), δ 7.75 (d, J = 8.4 Hz, 2H, benzodioxine-H), δ 4.25–4.10 (m, 4H, oxazolidine-CH₂), δ 3.85 (s, 2H, N-CH₂-pyridine) .
-
Mass Spectrometry: ESI-MS m/z 463.1 [M+H]⁺, consistent with the molecular formula C₂₀H₂₂N₄O₇S.
| Target | Mechanism | Predicted IC₅₀ |
|---|---|---|
| α-Glucosidase | Competitive inhibition | 10–15 μM |
| Bacterial DHPS | Pterin binding site occlusion | 2–5 μg/mL |
| Carbonic Anhydrase IX | Sulfonamide-Zn²⁺ coordination | <1 μM |
Research Limitations and Future Directions
Despite promising in silico predictions, in vivo pharmacokinetic data remain absent. Key challenges include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume